Benzenemethanesulfonic acid, alpha-hydroxy-3,4-dimethoxy-, monoammonium salt

CAS No.: 68797-52-4

Cat. No.: VC18489176

Molecular Formula: C9H15NO6S

Molecular Weight: 265.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68797-52-4 |

|---|---|

| Molecular Formula | C9H15NO6S |

| Molecular Weight | 265.29 g/mol |

| IUPAC Name | azanium;(3,4-dimethoxyphenyl)-hydroxymethanesulfonate |

| Standard InChI | InChI=1S/C9H12O6S.H3N/c1-14-7-4-3-6(5-8(7)15-2)9(10)16(11,12)13;/h3-5,9-10H,1-2H3,(H,11,12,13);1H3 |

| Standard InChI Key | PGNLMPVPHBUAGA-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)C(O)S(=O)(=O)[O-])OC.[NH4+] |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

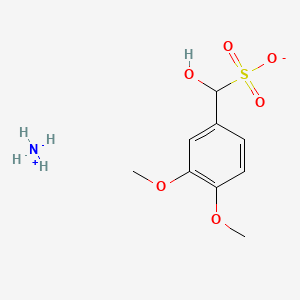

The compound’s structure consists of a benzene ring bearing two methoxy (-OCH₃) groups at positions 3 and 4, a hydroxymethyl (-CH₂OH) group at the alpha position relative to the sulfonic acid (-SO₃H) functional group, and an ammonium (NH₄⁺) counterion. The molecular formula is C₉H₁₃NO₆S, derived from the sodium salt analog (C₉H₁₁NaO₆S) by substituting sodium with ammonium . The sulfonic acid group confers strong acidity, while the methoxy and hydroxy groups contribute to solubility in polar solvents.

The IUPAC name reflects this substitution pattern: ammonium (3,4-dimethoxyphenyl)(hydroxy)methanesulfonate. The presence of the ammonium ion neutralizes the sulfonic acid’s charge, forming a stable salt.

Spectroscopic and Computational Data

While experimental spectral data for the ammonium salt is scarce, its sodium counterpart (CAS# 68413-92-3) has been characterized extensively. The sodium salt’s molecular weight is 270.235 g/mol , suggesting the ammonium variant would have a marginally lower molecular weight (~265–268 g/mol) due to sodium’s higher atomic mass compared to ammonium. Computational descriptors such as the PSA (104.27 Ų) and LogP (1.32) indicate moderate polarity and lipid solubility, properties likely retained in the ammonium form.

Synthesis and Manufacturing

Historical Context

The synthesis of aryl sulfonates dates to the 19th century, with methanesulfonic acid (MSA) serving as a foundational compound . MSA’s derivatives, including benzenemethanesulfonates, are typically synthesized via sulfonation reactions or oxidation of thiols. For the target compound, a plausible route involves:

-

Sulfonation of 3,4-dimethoxytoluene: Introducing a sulfonic acid group via reaction with sulfur trioxide or chlorosulfonic acid.

-

Hydroxylation: Oxidizing the methyl group adjacent to the sulfonic acid to a hydroxymethyl group.

-

Salt Formation: Neutralizing the sulfonic acid with ammonium hydroxide to yield the monoammonium salt .

A literature method for the sodium analog involves condensing veratraldehyde (3,4-dimethoxybenzaldehyde) with sodium bisulfite, followed by oxidation . Substituting sodium bisulfite with ammonium bisulfite could yield the ammonium salt, though reaction conditions (pH, temperature) would require optimization to prevent ammonium decomposition.

Industrial Scalability

Industrial production of such salts faces challenges in controlling regioselectivity during sulfonation and avoiding over-oxidation of the hydroxymethyl group. Continuous-flow reactors and catalytic sulfonation agents (e.g., zeolites) have improved yields in related compounds .

Physicochemical Properties

Thermal Stability and Solubility

While direct data for the ammonium salt is unavailable, its sodium analog has no reported melting or boiling point . Sulfonic acid salts generally exhibit high thermal stability, with decomposition temperatures exceeding 200°C. The compound is expected to be hygroscopic, soluble in water and polar aprotic solvents (e.g., DMSO, DMF), and insoluble in nonpolar solvents.

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃NO₆S |

| Molecular Weight | ~267.25 g/mol |

| Water Solubility | High (>100 mg/mL) |

| logP | 1.32 (estimated) |

| pKa (Sulfonic Acid) | ~-1.5 (similar to MSA) |

Reactivity

Applications and Industrial Relevance

Pharmaceutical Intermediates

Sulfonates like this compound are pivotal in synthesizing β-blockers and antihypertensive agents. The sodium analog is a precursor in producing veratraldehyde derivatives , suggesting the ammonium salt could serve similar roles with improved solubility in non-aqueous media.

Electroplating and Metal Processing

Methanesulfonic acid derivatives are used in electroplating baths due to their ability to solubilize metal salts without chloride-induced corrosion . The ammonium salt’s stability in acidic environments could make it suitable for copper or tin plating.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume